3-Methyl-1-(2-naphthylsulfonyl)piperidine
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Overview
Description
3-Methyl-1-(2-naphthylsulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-naphthylsulfonyl)piperidine typically involves multi-component reactions. One common method is the reaction of 2-naphthylsulfonyl chloride with 3-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the use of catalytic hydrogenation of pyridine derivatives. For this compound, the process may involve the hydrogenation of a suitable precursor in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-naphthylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-(2-naphthylsulfonyl)piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-naphthylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-naphthylsulfonyl)piperidine
- 4-Methyl-1-(2-naphthylsulfonyl)piperidine
- 1-(2-Naphthylsulfonyl)piperidine
Uniqueness
3-Methyl-1-(2-naphthylsulfonyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position and the naphthylsulfonyl group at the 1-position can result in distinct properties compared to other piperidine derivatives .
Properties
IUPAC Name |
3-methyl-1-naphthalen-2-ylsulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-5-4-10-17(12-13)20(18,19)16-9-8-14-6-2-3-7-15(14)11-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICTUUJPSPODIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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